molecular formula C4H3N3O3 B11764964 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

Cat. No.: B11764964
M. Wt: 141.09 g/mol
InChI Key: QYFDZZWHZSTXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is a versatile chemical scaffold in medicinal chemistry and organic synthesis. This compound is of significant interest for constructing fused heterocyclic systems, particularly in the synthesis of thiazolo[3,2-b]-1,2,4-triazinone derivatives, which have demonstrated a broad spectrum of pharmacological activities in scientific research . Research into analogous structures has shown that this core triazine-carboxylic acid framework is valuable in the design and discovery of new antimicrobial leads. These derivatives have been evaluated for their antibacterial and antitubercular activities, showing promise against strains like Mycobacterium smegmatis and functioning as inhibitors for targets such as leucyl-tRNA synthetase . The carboxylic acid functional group provides a critical site for further synthetic modification, enabling researchers to develop amide or ester derivatives for structure-activity relationship (SAR) studies and the creation of compound libraries for high-throughput screening . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

IUPAC Name

5-oxo-4H-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C4H3N3O3/c8-3-2(4(9)10)7-6-1-5-3/h1H,(H,9,10)(H,5,6,8)

InChI Key

QYFDZZWHZSTXCD-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(C(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction with Aldehydes and Amines

A method inspired by triazine hydrochloride derivatives involves condensation reactions under basic conditions. For example, 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine hydrochloride reacts with 3-pyridinaldehyde in methanol with NaOH to adjust pH. The reaction proceeds at 65°C for 2 hours, achieving >99% conversion. This suggests that similar triazine intermediates could form Schiff bases with aldehydes, followed by cyclization to yield the target compound.

Key Conditions

ParameterValue/DescriptionSource
Base50% NaOH solution
Temperature65°C for 2 hours
SolventMethanol

Hydrolysis of Nitrile Precursors

Acidic Hydrolysis

Hydrolysis of nitrile groups to carboxylic acids is a common strategy. For example, 1-(2-carboxyphenyl)-6-azaisocytosin-5-carbonitrile undergoes hydrolysis under acidic conditions to yield 6-imino-3-oxo-4,6-dihydro-3H-triazino[2,3-a]quinazoline-2-carboxylic acid. Applying this to a nitrile-substituted triazine intermediate could yield 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid.

Reaction Pathway

StepConditionsProductYieldSource
Nitrile hydrolysisH₂SO₄, H₂O, heatCarboxylic acid85–94%

Basic Hydrolysis

Sodium hydroxide in aqueous media can also facilitate nitrile-to-carboxylic acid conversion. For instance, benzyl-protected intermediates are deprotected via hydrogenation to yield free carboxylic acids. This method avoids harsh acidic conditions, making it suitable for sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and functional group transformations. In the synthesis of thiazolo[3,2-b]-1,2,4-triazine derivatives, microwave-assisted cyclization of S-alkylated intermediates improves reaction efficiency and reduces side reactions. Adapting this approach could optimize yields for 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid.

Advantages

ParameterTraditional HeatingMicrowave Irradiation
Reaction timeHoursMinutes
SelectivityModerateHigh
Energy efficiencyLowHigh

Challenges and Optimization Strategies

Byproduct Formation

Reactions involving formic acid or cyanamide often produce dicyandiamide as a byproduct, requiring stringent purification. To mitigate this, optimized stoichiometry and solvent selection (e.g., methanol vs. water) can improve yields.

Solubility Issues

Triazine intermediates may exhibit poor solubility, necessitating recrystallization or extraction. For instance, aminoguanidine formate is filtered and washed to remove impurities.

Comparative Analysis of Methods

MethodReagents/ConditionsYield RangeScalability
CondensationNaOH, methanol, 65°C>99%High
Acidic hydrolysisH₂SO₄, H₂O, heat85–94%Moderate
Microwave-assistedPPA, microwave irradiation70–85%High

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxo and carboxylic acid functional groups, which can interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid include hydrazine, ethyl 2-isocyanoacetate, and N-thioacetylated ethyl glycinate . Reaction conditions such as temperature, solvent choice, and the presence of catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₄H₄N₄O₃
Molecular Weight : 156.1 g/mol
IUPAC Name : 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

The compound features a triazine ring with an oxo group at the 5-position and a carboxylic acid group at the 6-position. This unique structure contributes to its reactivity and versatility in synthesis.

Medicinal Chemistry

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid has been investigated for its potential as a therapeutic agent:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Modifications at the amino and carboxylic acid positions significantly influence efficacy.
  • Anticancer Properties : Studies have shown that triazine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, synthesized compounds demonstrated cytotoxic effects leading to apoptosis in specific cancer types.

Synthesis of Complex Molecules

The compound serves as a building block for synthesizing more complex heterocyclic structures. It undergoes various chemical reactions:

  • Oxidation and Reduction : The oxo group can participate in oxidation reactions to form derivatives with enhanced biological activity. Reduction processes can modify the keto group to yield alcohol derivatives.
  • Substitution Reactions : The amino group can engage in substitution reactions to create diverse derivatives with tailored properties for specific applications.

Material Science

In material science, 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is explored for developing new materials with unique properties. Its ability to form stable complexes allows it to be utilized in creating metal-organic frameworks (MOFs) and other advanced materials.

Study on Antimicrobial Activity

A series of synthesized triazine derivatives were evaluated for their antibacterial properties. The results indicated that modifications at the amino and carboxylic acid positions significantly influenced their efficacy against common bacterial strains.

Cytotoxicity Evaluation

Research assessing the cytotoxic effects of triazine derivatives on various cancer cell lines revealed promising results in inhibiting cell proliferation. Specific compounds showed enhanced activity against breast cancer cells compared to standard treatments .

Mechanism of Action

The mechanism of action of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxo and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (Substituent at Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Findings
5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (Parent compound) C4H3N3O3 141.09 High polarity due to carboxylic acid; moderate solubility in polar solvents. Limited direct studies; serves as a precursor for derivatives.
3-Mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid (sc-335793) C4H3N3O3S 173.15 Enhanced nucleophilicity via thiol group; forms stable thiolate complexes. Redox-active. Used in coordination chemistry and catalysis; potential in drug design .
3-(Methylsulfanyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS 51942-84-8) C5H5N3O3S 187.18 Reduced acidity compared to thiol derivatives; improved lipophilicity. Intermediate in agrochemical synthesis; explored for antimicrobial activity .
3-Amino-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS 116496-93-6) C4H4N4O3 156.10 Amino group increases hydrogen-bonding capacity; alters electronic density on triazine ring. Investigated for enzyme inhibition and as a building block in peptide mimetics .

Reactivity and Solubility

  • Thiol Derivatives (e.g., sc-335793): The thiol group promotes nucleophilic substitution and redox reactions, enabling applications in metal coordination and catalysis. The carboxylic acid enhances solubility in aqueous media (~50 mg/mL in water) .
  • Methylsulfanyl Derivatives (e.g., CAS 51942-84-8): The -SMe group reduces polarity, increasing solubility in organic solvents (e.g., DMSO). This derivative shows slower reaction kinetics in nucleophilic attacks compared to thiol analogs .
  • Amino Derivatives (e.g., CAS 116496-93-6): The amino group at position 3 strengthens hydrogen-bonding interactions, making it suitable for biomolecular interactions. Its pKa (~8.5) allows protonation-dependent solubility .

Biological Activity

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS Number: 83809-68-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One notable method includes the reaction of 3-amino-1,2,4-triazole with carbon dioxide at high pressure and temperature to yield the desired product.

The biological activity of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of various enzymes by binding to their active sites. This inhibition can disrupt critical biological pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives of 5-Oxo-2,5-dihydro-1,2,4-triazine exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from triazine structures have demonstrated broad-spectrum antibacterial activity. In a comparative study with standard antibiotics like Ciprofloxacin and Rifampicin, certain derivatives exhibited superior antimicrobial efficacy .
  • Antitubercular Activity : Specific derivatives have shown promising results against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL. These compounds also inhibit leucyl-tRNA synthetase effectively .

Anticancer Potential

Preliminary studies indicate that some derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact mechanism remains under investigation but is believed to involve the modulation of signaling pathways associated with cell growth and survival.

Case Studies

Study Findings Reference
Study on Antibacterial ActivityCertain derivatives showed MIC values significantly lower than standard antibiotics against various bacterial strains.
Investigation of Antitubercular PropertiesCompound 5f exhibited high inhibition rates against M. smegmatis's leucyl-tRNA synthetase.
Synthesis and CharacterizationNovel derivatives synthesized showed enhanced biological activities compared to their precursors.

Q & A

Q. What methodologies validate the compound’s role as an enzyme inhibitor?

  • Methodological Answer :
  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or spectrophotometric methods (e.g., NADH depletion in dehydrogenase assays).
  • ITC/BLI : Use isothermal titration calorimetry (ITC) or bio-layer interferometry (BLI) to quantify binding kinetics (Ka, Kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.